molecular formula C14H15N3O4 B2415321 2-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 941883-54-1

2-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No.: B2415321
CAS No.: 941883-54-1
M. Wt: 289.291
InChI Key: GNTDZZZXHFPPHA-UHFFFAOYSA-N
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Description

2-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is a structurally unique pyridazinone derivative of significant interest in pharmacological research and drug discovery. This compound features a pyridazinone core, a 2,5-dimethoxyphenyl substituent, and an acetamide moiety, a combination that contributes to its potential therapeutic profile. The pyridazinone scaffold is widely recognized as a promising platform for anti-inflammatory and antioxidant activities . Research on closely related structural analogs has demonstrated that this class of compounds can exhibit significant anti-inflammatory effects in vivo, comparable to some standard corticosteroids, by potentially modulating key inflammatory pathways . Furthermore, in vitro studies suggest such compounds possess a notable capacity to scavenge free radicals and inhibit lipid peroxidation, positioning them as candidates for investigating oxidative stress-related disorders . From a molecular perspective, the compound's potential is linked to its interaction with specific biological targets. Computational modeling and molecular docking studies of similar structures indicate that the pyridazinone ring can facilitate selective binding to enzymes like serine protease inhibitors, which are implicated in inflammatory diseases and cancer progression . The synthetic pathway for this compound typically involves multi-step organic reactions, and recent advancements have focused on applying green chemistry principles to optimize production for greater efficiency and reduced environmental impact . This compound is intended for research applications only, serving as a valuable biochemical tool for exploring new therapeutic agents and studying disease mechanisms at a molecular level. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-20-9-3-5-12(21-2)10(7-9)11-4-6-14(19)17(16-11)8-13(15)18/h3-7H,8H2,1-2H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTDZZZXHFPPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazinone ring. The final step involves the acylation of the pyridazinone with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the pyridazinone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyridazinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, closely related to mescaline.

    N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: Another compound with similar structural features.

Uniqueness

2-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is unique due to its specific substitution pattern on the pyridazinone ring and the presence of the acetamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

2-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H14N2O4C_{13}H_{14}N_{2}O_{4} with a molecular weight of approximately 278.24 g/mol. The compound features a pyridazine core substituted with a dimethoxyphenyl group and an acetamide moiety, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively at active sites, potentially inhibiting enzyme activity or modulating receptor functions. This interaction can lead to diverse biological effects depending on the specific target involved.

Enzyme Inhibition

Research indicates that this compound may exhibit significant enzyme inhibition properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes . Given the structural similarities, it is plausible that this compound could also demonstrate such inhibitory effects.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. The pyridazine derivatives have shown promise in targeting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For example, related compounds have been documented to inhibit tumor growth in xenograft models .

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may possess neuroprotective effects. They could mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Studies

A notable case study involved the evaluation of a structurally related compound in zebrafish and mice models. The study assessed toxicity and biological efficacy, revealing no significant adverse effects at lower concentrations while demonstrating potential therapeutic benefits at higher doses . Although this study focused on a different compound, it provides insights into the safety profile and therapeutic window that could be applicable to this compound.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
This compoundStructurePotential enzyme inhibition; anticancerInvestigated for various therapeutic potentials
Methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetateStructureSignificant enzyme interactions; anticancerStructural similarities suggest comparable activity
N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxo-pyridazin-1-yl]acetamideStructureCOX inhibition; anti-inflammatoryDemonstrated efficacy in preclinical models

Q & A

Q. What are the standard synthetic routes for 2-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Condensation of 2,5-dimethoxyphenylacetic acid derivatives with hydrazine hydrate to form pyridazinone intermediates.
  • Step 2 : Functionalization via nucleophilic substitution or coupling reactions to introduce the acetamide moiety.
  • Step 3 : Purification using column chromatography or recrystallization.
    Critical parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–100°C for cyclization), and catalysts (e.g., Pd for cross-coupling). Reaction progress is monitored via TLC and NMR .

Q. How is the compound characterized post-synthesis?

Key analytical techniques include:

  • 1H/13C NMR : Assign peaks for pyridazinone ring protons (δ 7.5–8.5 ppm) and methoxy groups (δ 3.7–3.9 ppm).
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients.
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) matching the theoretical mass (e.g., 357.8 g/mol for C18H17N3O4) .

Q. What functional groups influence its chemical reactivity?

  • Pyridazinone core : Participates in hydrogen bonding and π-π stacking, critical for target interactions.
  • 2,5-Dimethoxyphenyl group : Enhances lipophilicity and modulates electronic effects.
  • Acetamide side chain : Provides flexibility for structural derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for cyclization efficiency.
  • Catalyst optimization : Compare Pd(PPh3)4 vs. CuI in coupling reactions.
  • Kinetic studies : Use in-situ IR to monitor intermediate formation and adjust heating times .

Q. What computational methods predict its biological activity?

  • Molecular docking : Simulate binding to kinases (e.g., CDK2) using AutoDock Vina.
  • Molecular dynamics (MD) : Assess stability of ligand-protein complexes over 100 ns simulations.
  • QSAR models : Corrogate substituent effects (e.g., methoxy vs. chloro) with IC50 values .

Q. How can structural-activity relationship (SAR) studies be designed for this compound?

  • Substituent variation : Synthesize analogs with halogen (F, Cl) or methyl groups at the phenyl ring.
  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.
  • Target profiling : Screen kinase panels to identify selectivity patterns .

Q. How do researchers resolve contradictions in reported biological activity data?

  • Assay standardization : Compare IC50 values under consistent conditions (e.g., ATP concentration in kinase assays).
  • Metabolic stability tests : Use liver microsomes to rule out false positives from metabolite interference.
  • Structural analogs : Benchmark against derivatives with known mechanisms (e.g., pyridazinone-based kinase inhibitors) .

Q. What analytical methods assess its stability under physiological conditions?

  • Accelerated stability studies : Incubate in PBS (pH 7.4) at 37°C for 48h; monitor degradation via HPLC.
  • LC-MS/MS : Identify hydrolysis products (e.g., cleavage of the acetamide group).
  • Circular dichroism : Track conformational changes in protein-bound states .

Q. How can solubility challenges be addressed in formulation studies?

  • Co-solvent systems : Test PEG-400 or cyclodextrin-based solutions.
  • Salt formation : Synthesize hydrochloride or sodium salts.
  • Nanoformulation : Encapsulate in liposomes and assess bioavailability via Franz cell diffusion .

Q. What strategies evaluate synergistic effects with other therapeutic agents?

  • Combination index (CI) : Calculate using Chou-Talalay method in cell viability assays.
  • Isobolographic analysis : Determine additive/synergistic interactions with standard chemotherapeutics (e.g., doxorubicin).
  • Transcriptomics : Profile gene expression changes post-combination treatment .

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